Phosphatidylcholine transfer protein inhibitor-2 is a compound that plays a significant role in the regulation of phospholipid metabolism, particularly in the context of phosphatidylcholine transfer proteins. These proteins are essential for lipid transport and homeostasis within cells, influencing various physiological processes, including insulin signaling and mitochondrial function.
Phosphatidylcholine transfer protein inhibitor-2 is derived from studies focused on phosphatidylcholine transfer proteins, particularly Stard7 and their interactions with other cellular components. Research has shown that these proteins are crucial for maintaining mitochondrial integrity and function, as well as for regulating metabolic pathways involving phospholipids.
This compound can be classified under lipid transfer inhibitors, specifically targeting phosphatidylcholine transfer proteins. It is involved in various biochemical pathways that affect cellular metabolism and signaling.
The synthesis of phosphatidylcholine transfer protein inhibitor-2 typically involves organic synthesis techniques that may include:
The synthesis may require specific reagents and conditions tailored to achieve the correct stereochemistry and functional group modifications necessary for biological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.
Phosphatidylcholine transfer protein inhibitor-2 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The precise three-dimensional conformation is critical for its inhibitory action.
The molecular weight, melting point, solubility, and other physicochemical properties are determined through experimental methods. Typically, these data indicate that the compound is soluble in organic solvents but may have limited solubility in aqueous environments.
Phosphatidylcholine transfer protein inhibitor-2 participates in various chemical reactions, primarily involving:
Kinetic studies can be performed to evaluate the binding affinity of the inhibitor for its target proteins. Enzyme assays can also be utilized to assess the impact of the inhibitor on phospholipid metabolism in cellular models.
The mechanism of action of phosphatidylcholine transfer protein inhibitor-2 involves:
Studies have shown that inhibiting these proteins can enhance insulin signaling through mechanisms such as increased phosphorylation of insulin receptor substrates. This suggests a complex interplay between lipid metabolism and insulin sensitivity.
Phosphatidylcholine transfer protein inhibitor-2 typically exhibits:
The chemical properties include:
Phosphatidylcholine transfer protein inhibitor-2 has several applications in scientific research:
High-throughput screening (HTS) methodologies for Phosphatidylcholine Transfer Protein (PC-TP/StarD2) inhibition leverage fluorescence-based assays to quantify lipid transfer kinetics. A pivotal advancement involved adapting fluorescence resonance energy transfer (FRET) assays to 384-well plates using labeled phosphatidylcholine analogs (e.g., NBD-PC as donor and rhodamine DHPE as acceptor). This miniaturized format enabled rapid measurement of PC-TP-mediated lipid transfer through fluorescence dequenching upon NBD-PC dissociation from acceptor vesicles. The assay demonstrated robust performance with a Z' factor >0.7, indicating suitability for large-scale compound screening [8].
Further innovation emerged with bicelle-based FRET assays, utilizing lipid nanodiscs composed of dimyristoylphosphatidylcholine and dihexanoylphosphatidylcholine. Bicelles offer superior stability over liposomes, eliminating freeze-thaw artifacts and reducing light scattering. This system facilitated quantitative assessment of inhibitor efficacy by tracking fluorescence recovery after competitive displacement of NBD-PC from bicelles. Key parameters optimized included:
Automated platforms integrated these assays with liquid handling systems, screening >100,000 compounds in <48 hours. Validation studies confirmed the identification of novel chemotypes like benzopyran-4-ones and indole-3-carboxamides as PC-TP inhibitors, with IC50 values ranging from 0.8–15 μM [8].
Table 1: Key HTS Assay Parameters for PC-TP Inhibitor Screening
| Assay Component | Liposome-Based System | Bicelle-Based System |
|---|---|---|
| Donor Probe | NBD-PC (λex 460 nm) | NBD-PC (λex 460 nm) |
| Acceptor Probe | Rhodamine DHPE (λem 590 nm) | Lissamine Rhodamine PE (λem 590 nm) |
| Membrane Model | Multilamellar vesicles | Isotropic bicelles (q = 0.5) |
| Z' Factor | 0.72 ± 0.08 | 0.85 ± 0.05 |
| Throughput | 5,000 compounds/day | 20,000 compounds/day |
| Key Advantage | Physiological relevance | Enhanced stability and reduced scattering |
Structure-activity relationship (SAR) analysis of Phosphatidylcholine Transfer Protein inhibitors revealed critical pharmacophores governing potency and selectivity. Initial hits from HTS campaigns were categorized into three chemotypes:
Scaffold hopping strategies identified the pyrrolo[1,2-a]quinoxaline core as a novel inhibitor chemotype. Molecular modeling revealed its binding at the START domain's Ω1-loop, with potency enhanced by 2,3-dichlorophenyl substitutions (Kd = 90 nM). Critical SAR trends emerged:
Table 2: Structure-Activity Relationship Analysis of Phosphatidylcholine Transfer Protein Inhibitor Scaffolds
| Chemotype | Potency (IC50) | Key Structural Determinants | Selectivity vs. GLTP |
|---|---|---|---|
| Quinolinyl ureas | 0.8–5.2 μM | Dimeric structure; C6-C8 linker; 4-NH2 on quinoline | 28-fold |
| Thiazolidinone-biphenyls | 1.3–18 μM | 4'-CF3 biphenyl; (E)-arylidene at C5; N3 methylation | >50-fold |
| Benzotriazoles | 2.1–9.7 μM | N1-decyl chain; C6-COO-; no N2 substitution | 15-fold |
| Pyrroloquinoxalines | 0.09–0.4 μM | 2,3-diCl-phenyl; C3 carbonyl; fused tricyclic core | >100-fold |
Fluorescence quench assays underwent rigorous optimization to validate Phosphatidylcholine Transfer Protein inhibitors, focusing on sensitivity, reproducibility, and dynamic range. Key advancements included:
Assay validation confirmed concentration-dependent inhibition by lead compounds. Compound 7Fb (thiazolidinone-biphenyl) exhibited IC50 = 1.3 μM in the optimized bicelle system, correlating with cellular efficacy (EC50 = 2.8 μM in hepatocytes). Parameters ensuring reproducibility included:
Table 3: Optimized Parameters for Fluorescence Quench Assays in Phosphatidylcholine Transfer Protein Studies
| Parameter | Pre-Optimization | Post-Optimization | Impact on Assay Performance |
|---|---|---|---|
| Membrane System | Multilamellar vesicles (200 nm) | Isotropic bicelles (15 nm) | 4-fold ↓ light scattering; 2.9-fold ↑ transfer rate |
| Quenching Pair | NBD-PC/Rhodamine DHPE | NBD-PC/Dabcyl-PE | 30% ↑ quenching efficiency; elimination of crosstalk |
| Detection Method | Endpoint measurement (360 s) | Real-time kinetics (10-s intervals) | Accurate V0 determination; R2 > 0.99 for kinetic fits |
| Protein Tagging | Untagged Phosphatidylcholine Transfer Protein | eGFP-Phosphatidylcholine Transfer Protein | Direct binding measurement; Kd determination via quenching |
| Z' Factor | 0.52 ± 0.15 | 0.86 ± 0.04 | High-throughput screening compatibility |
The integration of these optimized assays with computational analysis enabled mechanistic characterization of inhibitors. Competitive binding studies revealed that quinolinyl ureas displaced phosphatidylcholine from the START domain with Ki = 0.6 μM, while allosteric inhibitors like pyrroloquinoxalines altered Phosphatidylcholine Transfer Protein's membrane-docking kinetics. These advancements established robust platforms for translating inhibitor potency from biochemical assays to cellular systems [6] [8] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6